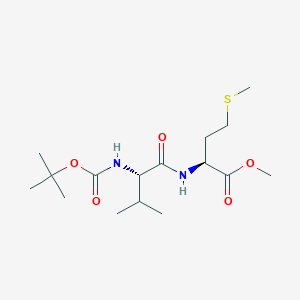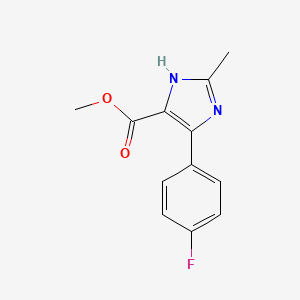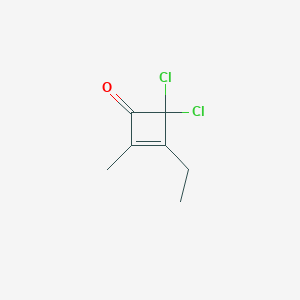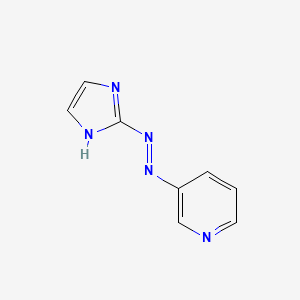![molecular formula C9H17NO B13806766 Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)
Ethanone, 1-[3-(methylamino)cyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) is a chemical compound with the molecular formula C9H17NO and a molar mass of 155.24 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with a methylamino group and an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) typically involves the reaction of cyclohexanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure consistent quality and yield. The product is then purified using techniques such as distillation and crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci), such as alcohols, amines, and substituted cyclohexyl compounds .
Scientific Research Applications
Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) include:
- Ethanone,1-cyclohexyl-
- Cyclohexyl methyl ketone
- Acetylcyclohexane
Uniqueness
Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[3-(methylamino)cyclohexyl]ethanone |
InChI |
InChI=1S/C9H17NO/c1-7(11)8-4-3-5-9(6-8)10-2/h8-10H,3-6H2,1-2H3 |
InChI Key |
DMAUBGHLCOKJDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC(C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


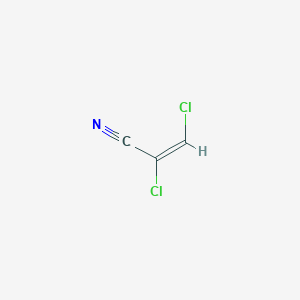
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
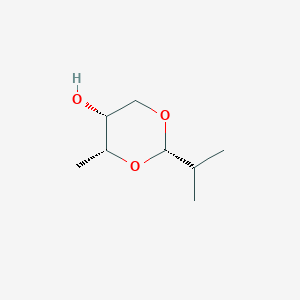
![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
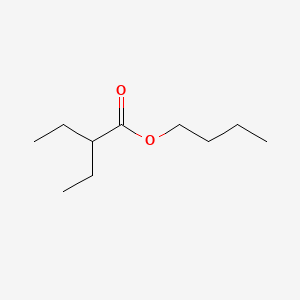
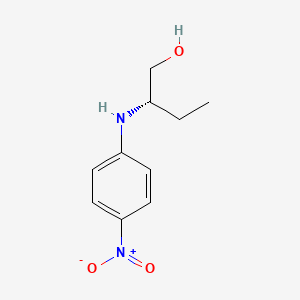
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
